molecular formula C12H7N3S B8770188 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-

Cat. No.: B8770188
M. Wt: 225.27 g/mol
InChI Key: WWLBJEIALPABFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)- is a useful research compound. Its molecular formula is C12H7N3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H7N3S/c13-5-9-7-15-12-10(9)4-8(6-14-12)11-2-1-3-16-11/h1-4,6-7H,(H,14,15)

InChI Key

WWLBJEIALPABFF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(NC=C3C#N)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 11 (18.3 mg, 50.1 μmol), EtOH (2.0 mL) and 10% aqueous NaOH (1.0 mL) was refluxed (oil bath temp. 105° C.) for 40 min. The mixture was poured onto water (3 mL), extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (MgSO4) and concentrated. The product was isolated by PTLC using dichloromethane:methanol (19:1) as eluent to give 12 as a white solid (7.6 mg, 68%); 1H NMR (400 MHz, CDCl3) δ 10.30-10.10 (bs, NH), 10.74 (d, J=1.9 Hz, 1H), 8.31 (d, J=1.9 Hz, 1H), 7.90 (s, 1H), 7.39 (m, 2H), 7.16 (dd, J=5.0, 3.6 Hz, 1H).
Name
Quantity
18.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
68%

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